1-Naphthalenesulfonamide, N-[2-(1-adamantyl)ethyl]-
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Overview
Description
1-Naphthalenesulfonamide, N-[2-(1-adamantyl)ethyl]- is a compound with the molecular formula C20H23NO2S and a molecular weight of 341.476 g/mol . This compound is known for its unique structure, which includes an adamantyl group, a naphthalenesulfonamide moiety, and an ethyl linker. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 1-Naphthalenesulfonamide, N-[2-(1-adamantyl)ethyl]- typically involves the reaction of 1-adamantylamine with 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency .
Chemical Reactions Analysis
1-Naphthalenesulfonamide, N-[2-(1-adamantyl)ethyl]- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations . Major products formed from these reactions include sulfonic acids, amines, and substituted derivatives .
Scientific Research Applications
1-Naphthalenesulfonamide, N-[2-(1-adamantyl)ethyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonamide, N-[2-(1-adamantyl)ethyl]- involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets . The naphthalenesulfonamide moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-Naphthalenesulfonamide, N-[2-(1-adamantyl)ethyl]- can be compared with other similar compounds, such as:
N-(1-Naphthyl)-2-naphthalenesulfonamide: This compound has a similar naphthalenesulfonamide moiety but lacks the adamantyl group, resulting in different chemical and biological properties.
N-(2,5-Dimethoxyphenyl)-2-naphthalenesulfonamide:
N-Dodecyl-2-naphthalenesulfonamide: The long alkyl chain in this compound influences its solubility and interaction with biological membranes.
The uniqueness of 1-Naphthalenesulfonamide, N-[2-(1-adamantyl)ethyl]- lies in its adamantyl group, which imparts distinct steric and electronic properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H27NO2S |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyl)ethyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C22H27NO2S/c24-26(25,21-7-3-5-19-4-1-2-6-20(19)21)23-9-8-22-13-16-10-17(14-22)12-18(11-16)15-22/h1-7,16-18,23H,8-15H2 |
InChI Key |
DUZVSWFTURKYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNS(=O)(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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